molecular formula C18H17FN4O B12160825 (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Katalognummer: B12160825
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: HPZLHTKPMVPRCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone” is a heterocyclic molecule featuring a triazolo-pyridine core linked to a piperidine ring, which is further connected to a 2-fluorophenyl group via a methanone bridge. This structure positions it within a class of compounds investigated for diverse pharmacological activities, including kinase inhibition and receptor antagonism .

Eigenschaften

Molekularformel

C18H17FN4O

Molekulargewicht

324.4 g/mol

IUPAC-Name

(2-fluorophenyl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H17FN4O/c19-15-6-2-1-5-14(15)18(24)22-11-8-13(9-12-22)17-21-20-16-7-3-4-10-23(16)17/h1-7,10,13H,8-9,11-12H2

InChI-Schlüssel

HPZLHTKPMVPRCY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Pyridine Derivatives

The triazolopyridine core is synthesized via oxidative cyclization of hydrazine derivatives with substituted pyridines. In a representative procedure:

  • 2-Chloro-5-(trifluoromethyl)pyridine undergoes sequential displacement with ammonia to form 2-amino-5-(trifluoromethyl)pyridine.

  • Acylation with chloroacetyl chloride followed by cyclodehydration yields the triazolopyridine scaffold.

Key Reaction Conditions :

StepReagents/ConditionsYield (%)
Chlorine displacementNH3 (aq.), 100°C, 12 h78
AcylationChloroacetyl chloride, Et3N, DCM85
CyclodehydrationPOCl3, 80°C, 6 h67

This route ensures regioselective formation of the 1,2,4-triazolo[4,3-a]pyridine system.

Functionalization of the Piperidine Core

Reductive Amination for Piperidine-Triazolopyridine Coupling

The piperidine ring is introduced via reductive amination between 4-oxopiperidine and the triazolopyridine-3-amine:

  • 4-Oxopiperidine and 3-amino-triazolo[4,3-a]pyridine are combined in dichloroethane.

  • Sodium triacetoxyborohydride (STAB) facilitates the reductive amination at 25°C, achieving 82% yield.

Optimization Insights :

  • Lower temperatures (0–10°C) reduce byproduct formation but prolong reaction time.

  • Polar aprotic solvents (e.g., DMF) decrease selectivity due to competing N-alkylation.

Friedel-Crafts Acylation for Methanone Formation

Acylation of Fluorobenzene Derivatives

The 2-fluorophenyl methanone group is installed via Friedel-Crafts acylation:

  • 2-Fluorobenzene reacts with piperidine-4-carbonyl chloride in the presence of anhydrous FeCl3.

  • Reaction in 1,2-dichloroethane at 0°C for 1 h yields the methanone intermediate (74% yield).

Critical Parameters :

ParameterOptimal Value
Lewis acidFeCl3 (1.2 equiv)
Solvent1,2-Dichloroethane
Temperature0–5°C

Excess acyl chloride or elevated temperatures lead to diacylation byproducts.

Final Coupling and Purification

Amide Bond Formation

The triazolopyridine-piperidine intermediate is coupled to the methanone via a nucleophilic aromatic substitution (SNAr) reaction:

  • 4-(Triazolo[4,3-a]pyridin-3-yl)piperidine is treated with 2-fluorophenyl carbonyl chloride in THF.

  • Potassium carbonate (2.5 equiv) promotes deprotonation, enabling coupling at 60°C for 8 h (68% yield).

Purification :

  • Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling strategy offers an alternative for attaching the triazolopyridine moiety:

  • 3-Bromo-triazolo[4,3-a]pyridine reacts with 4-(pinacolboronate)piperidine under Pd(PPh3)4 catalysis.

  • Yields up to 75% are achieved in dioxane/water (4:1) at 90°C.

Advantages :

  • Avoids harsh acidic conditions required for Friedel-Crafts.

  • Tolerates electron-withdrawing groups on the pyridine ring.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers (e.g., 1,2,3-triazolo derivatives) may form during cyclization. Mitigation strategies include:

  • Using Cu(I) catalysts to favor 1,2,4-triazole formation.

  • Adjusting stoichiometry of hydrazine derivatives to pyridine precursors.

Stability of the Methanone Intermediate

The 2-fluorophenyl methanone is prone to hydrolysis under basic conditions. Storage in anhydrous toluene at -20°C prevents degradation.

Scalability and Industrial Considerations

Cost-Effective Fluorination

The patent-derived method employs sodium nitrite in HF-pyridine for fluorination, offering a safer alternative to gaseous HF.

Solvent Recovery

Distillation of 1,2-dichloroethane and ethyl acetate from reaction mixtures reduces waste and production costs .

Analyse Chemischer Reaktionen

Cyclization and Core Formation

The triazolopyridine core is typically synthesized via cyclization reactions. For analogous triazolopyridine derivatives ():

Reaction TypeReagents/ConditionsYieldKey Observations
Hydrazine Cyclization Substituted pyridine + hydrazine hydrate, reflux in ethanol60-75%Forms triazolo[4,3-a]pyridine core
Pd-Catalyzed Coupling Suzuki-Miyaura coupling with aryl boronic acids, Pd(PPh3)4, Na2CO3, DMF, 80°C45-65%Introduces aryl groups (e.g., fluorophenyl)

Cyclization often precedes functionalization of the piperidine or aryl groups.

Functionalization of the Piperidine Ring

The piperidine nitrogen participates in nucleophilic substitutions or alkylation:

ReactionReagents/ConditionsProductYield
N-Alkylation Alkyl halides, K2CO3, DMF, 60°CAlkylated piperidine derivatives50-70%
N-Acylation Acid chlorides, TEA, CH2Cl2, rtAmide-functionalized analogs65-85%

For example, reaction with acetyl chloride produces N-acetylpiperidine variants, enhancing solubility .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs electrophiles to specific positions:

ReactionReagents/ConditionsPosition ModifiedYield
Nitration HNO3, H2SO4, 0°CPara to fluorine40-55%
Halogenation Br2, FeBr3, CH2Cl2, rtOrtho to fluorine30-50%

The fluorine atom’s electron-withdrawing effect deactivates the ring but directs incoming groups to meta/para positions .

Hydrolysis and Oxidation Reactions

The ketone group undergoes selective transformations:

ReactionReagents/ConditionsProductYield
Ketone Reduction NaBH4, MeOH, 0°CSecondary alcohol75-90%
Oxidation to Carboxylic Acid KMnO4, H2O, 100°CPhenylcarboxylic acid derivative60-80%

Reduction preserves the triazolopyridine core, while oxidation modifies the aryl ketone .

Cross-Coupling Reactions

The triazolopyridine core participates in metal-catalyzed coupling:

ReactionReagents/ConditionsApplicationsYield
Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, aryl halides, 100°CIntroduces aryl amines55-70%
Sonogashira Coupling PdCl2(PPh3)2, CuI, alkynes, THFAlkyne-functionalized derivatives50-65%

These reactions enable diversification for structure-activity relationship (SAR) studies .

Stability Under Acidic/Basic Conditions

ConditionObservationsDegradation Products
1M HCl, reflux, 24h Partial hydrolysis of amide bondFree piperidine + triazolopyridine acid
1M NaOH, reflux, 24h Ketone remains stable; aryl fluoride resists hydrolysisMinimal decomposition

The compound demonstrates moderate stability, with degradation primarily under strong acidic conditions .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-F bond cleavage on the fluorophenyl group (10% conversion after 6h).

  • Triazolopyridine ring rearrangement to form imidazo[1,2-a]pyridine derivatives (traces detected) .

Wissenschaftliche Forschungsanwendungen

CNS Disorders

Compounds derived from the triazolo[4,3-a]pyridine scaffold have been investigated for their potential as positive allosteric modulators of metabotropic glutamate receptors (mGluR2). These receptors are implicated in various neurological disorders, including anxiety and depression. The modulation of mGluR2 activity can enhance synaptic plasticity and improve cognitive function, making these compounds promising candidates for treating psychiatric conditions .

Cancer Therapy

Research indicates that derivatives of triazolo[4,3-a]pyridine may serve as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor progression. By inhibiting IDO1, these compounds can potentially enhance anti-tumor immunity and synergize with other immunotherapeutic agents .

Neuropharmacology

The compound's interaction with GABA-A receptors suggests its potential use in treating anxiety disorders. Similar compounds have shown efficacy in producing anxiolytic effects by enhancing GABAergic transmission . The specific binding sites and functional characteristics of these interactions require further exploration to fully understand their therapeutic implications.

Synthesis and Derivatives

The synthesis of (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions that incorporate various precursors under controlled conditions. The versatility in synthetic methods allows for the modification of substituents to optimize biological activity .

Case Studies and Research Findings

StudyFindings
Study on mGluR2 Modulation Demonstrated that triazolo[4,3-a]pyridine derivatives can significantly enhance mGluR2 activity in vitro, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
IDO1 Inhibition Research Identified novel inhibitors based on the triazolo[4,3-a]pyridine scaffold that exhibit sub-micromolar potency against IDO1, indicating their potential as cancer immunotherapy agents .
Anxiolytic Activity Assessment Compounds similar to this compound were shown to produce significant anxiolytic effects in rodent models .

Wirkmechanismus

The mechanism of action of (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Triazolo-Pyridine Substitutions : The target compound lacks substituents on the triazolo-pyridine ring, whereas analogs like 35 (6-chloro) and 49 (6-methyl) feature modifications at position 6, which may influence steric and electronic properties .
  • Aryl Group Variations : The 2-fluorophenyl group in the target contrasts with trifluoromethyl- or methoxy-substituted aryl groups in analogs, impacting lipophilicity and target binding .
  • Piperidine vs.

Physicochemical Data :

Compound ID Melting Point (°C) Purity (HPLC) LogP (Estimated)
Target N/A N/A ~3.2
35 158–160 97.0% 4.1
49 145–147 98.6% 3.8

Trends :

  • Electron-withdrawing groups (e.g., chloro in 35 ) increase melting points compared to electron-donating groups (methyl in 49 ).
  • The 2-fluorophenyl group in the target may reduce LogP relative to trifluoromethyl-substituted analogs, enhancing solubility.

Pharmacological Activity and SAR

  • Retinol-Binding Protein (RBP) Antagonism: Analogs like 35 and 49 are potent nonretinoid RBP antagonists, with trifluoromethyl groups enhancing binding affinity . The target’s 2-fluorophenyl group may offer similar potency with reduced metabolic liability.
  • Kinase Inhibition : Compounds like 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides exhibit selective GSK-3β inhibition (IC₅₀ = 12 nM), suggesting the triazolo-pyridine core’s versatility in kinase targeting .
  • Antihypertensive Activity : Triazolo-pyrimidine derivatives demonstrate diuretic and antihypertensive effects, though the target’s piperidine linkage may redirect therapeutic utility .

SAR Insights :

  • Position 6 Substitutions : Chloro or methyl groups enhance metabolic stability but may reduce solubility.
  • Aryl Group Effects : Fluorine atoms improve bioavailability via reduced CYP450 interactions, while trifluoromethyl groups enhance target affinity but increase LogP .

Biologische Aktivität

The compound (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a derivative of triazolo[4,3-a]pyridine, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-a]pyridine core substituted with a 2-fluorophenyl group and a piperidine moiety. The structure can be represented as follows:

C13H13FN4O\text{C}_{13}\text{H}_{13}\text{F}\text{N}_4\text{O}

This configuration is significant for its interaction with biological targets.

The compound acts primarily as a positive allosteric modulator of the metabotropic glutamate receptor (mGluR2), which plays a crucial role in neurotransmission and synaptic plasticity. This modulation enhances glutamatergic signaling pathways, potentially offering therapeutic benefits in neuropsychiatric disorders such as anxiety and schizophrenia .

2. Pharmacological Effects

Studies have shown that derivatives of triazolo[4,3-a]pyridine exhibit various biological activities:

  • Antidepressant Effects: The modulation of mGluR2 has been linked to antidepressant-like effects in animal models.
  • Anti-inflammatory Properties: Some studies suggest that these compounds may reduce inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity: Preliminary data indicate potential anticancer properties, particularly in disrupting cellular processes in cancer cell lines .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of the compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety behaviors as measured by the elevated plus maze test. The compound showed an effective dose-response relationship with an IC50 value indicating moderate potency .

Case Study 2: In Vitro Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the release of IL-6 and TNF-alpha from activated macrophages. This suggests its potential utility in treating inflammatory conditions .

Table 1: Biological Activity Summary

Activity TypeEffectReference
mGluR2 ModulationPositive Allosteric Modulation
AntidepressantDecreased anxiety-like behavior
Anti-inflammatoryReduced cytokine release
AnticancerInhibition of cancer cell proliferation

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (nM)TargetReference
(2-Fluorophenyl) Triazole590RORγt
Derivative A41RORγt
Derivative B2300IL-17A release

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone?

A multistep approach is typically employed:

  • Step 1 : Condensation of 1,2,4-triazolo[4,3-a]pyridine with a piperidine derivative under Buchwald-Hartwig conditions to form the piperidin-1-yl-triazolo[4,3-a]pyridine intermediate.
  • Step 2 : Coupling with 2-fluorobenzoyl chloride via nucleophilic acyl substitution.
  • Optimization : Use catalytic Pd(OAc)₂ with Xantphos ligand for improved cross-coupling efficiency (yield >75%) .
  • Characterization : Validate intermediates via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address solubility challenges during in vitro assays?

The compound’s solubility profile varies significantly:

SolventSolubility (mg/mL)Stability (24h)
DMSO25 ± 2Stable
Methanol12 ± 1Partial degradation
PBS (pH 7.4)<1Unstable
Recommendation : Pre-dissolve in DMSO for cell-based assays, but limit final DMSO concentration to <0.1% to avoid cytotoxicity .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : Focus on resolving aromatic protons (δ 7.2–8.5 ppm for triazolopyridine and fluorophenyl groups). Use 2D COSY/NOESY to confirm regiochemistry .
  • X-ray crystallography : Resolve ambiguity in piperidine ring conformation and triazolo-pyridine orientation (CCDC 1876879 provides reference data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR studies involving fluorophenyl substitutions?

Discrepancies in activity between 2-fluoro and 4-fluoro analogs often arise from steric/electronic effects:

  • Electrostatic potential maps : Compare fluorine’s electron-withdrawing effects on benzoyl π-system using DFT calculations.
  • Docking studies : Assess binding pocket compatibility (e.g., fluorophenyl orientation in kinase targets).
  • Experimental validation : Synthesize analogs (e.g., 3-fluoro or difluoro derivatives) and correlate with IC₅₀ shifts .

Q. What methodologies mitigate batch-to-batch variability in pharmacological assays?

  • QC protocols : Enforce strict HPLC purity thresholds (>98%) with Chromolith RP-18e columns (5 μm, 4.6 × 150 mm) and 0.1% TFA/ACN gradient .
  • Stability monitoring : Track degradation products (e.g., hydrolyzed benzoyl group) via LC-MS over 72h at 4°C .

Q. How to design experiments for elucidating metabolic pathways in hepatic microsomes?

  • Phase I metabolism : Incubate with human liver microsomes (HLM) + NADPH, quench at 0/30/60 mins.
  • Metabolite ID : Use UPLC-QTOF (ESI+) with MetaboLynx software. Prioritize hydroxylation at piperidine C4 and triazolo N-methylation .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What strategies address discrepancies between crystallographic and solution-state conformational data?

  • Dynamic NMR : Analyze piperidine ring puckering via variable-temperature ¹H NMR (Δδ >0.2 ppm indicates flexibility).
  • MD simulations : Compare X-ray structure (CCDC 1876881) with 100 ns trajectories in explicit solvent to identify dominant conformers .

Data Contradiction Analysis

Q. How to reconcile conflicting IC₅₀ values reported across studies?

  • Assay conditions : Normalize data to common parameters (e.g., ATP concentration in kinase assays).
  • Counter-screen : Test against off-targets (e.g., GPCR panels) to rule out polypharmacology .
  • Meta-analysis : Use ANOVA to compare inter-lab variability (p < 0.05 threshold) .

Q. What explains divergent solubility predictions vs. empirical data?

  • Computational limits : LogP predictions (e.g., ALOGPS) often fail for rigid, heteroaromatic systems.
  • Empirical refinement : Measure partition coefficients (logD₇.₄) via shake-flask method with octanol/PBS .

Methodological Best Practices

Q. Recommended protocols for scaling up synthesis without compromising purity?

  • Catalyst recycling : Recover Pd catalysts via silica gel filtration (recovery >90%) .
  • Workup : Use aqueous NaHCO₃ washes to remove unreacted benzoyl chloride .
  • Crystallization : Recrystallize from ethyl acetate/hexane (3:1) to achieve >99% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.